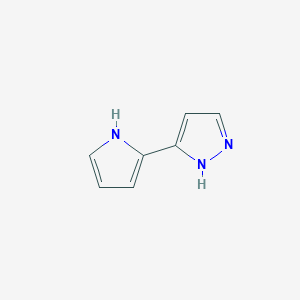

3-(1H-pyrrol-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrol-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOJZAKVSEZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Pyrrol 2 Yl 1h Pyrazole and Its Functionalized Derivatives

Established Synthetic Strategies for Pyrazole (B372694) Core Construction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common motif in pharmaceuticals and agrochemicals. Its synthesis is well-established through several reliable methods.

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. mdpi.comnih.gov This reaction acts as a cornerstone of pyrazole chemistry due to the ready availability of the starting materials.

The reaction mechanism proceeds via the initial formation of a hydrazone intermediate by the reaction of one carbonyl group with the hydrazine. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group, leading to a dihydroxypyrazolidine intermediate which then dehydrates to form the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, the reaction can potentially yield a mixture of two regioisomers. mdpi.com

Modern variations of this reaction employ various catalysts, such as nano-ZnO or Lewis acids, and different solvent systems to improve reaction rates, yields, and regioselectivity. mdpi.comresearchgate.net For instance, using aryl hydrochloride hydrazines in aprotic dipolar solvents has been shown to provide better regioselectivity for 1,3-substituted 1-arylpyrazoles. mdpi.com

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | Nano-ZnO, Green Protocol | 1,3,5-Substituted pyrazole |

| 1,3-Diketones | Hydrazine Hydrate (B1144303) | Ethanol, Reflux | 3,5-Disubstituted pyrazole |

| 2,4-Diketoesters | Substituted Hydrazines | Two-step (Claisen/Cyclization) | Polysubstituted pyrazoles |

| β-Ketoesters | Hydrazine | SmCl₃ | 3,4,5-Substituted pyrazoles nih.gov |

A powerful and versatile method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. researchgate.net This reaction typically involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, which is usually an alkyne or an alkene. acs.org

The reaction of a diazoalkane with an alkyne directly yields a pyrazole. A significant advantage of this method is the ability to create highly functionalized pyrazoles by choosing appropriately substituted starting materials. However, a major challenge has been the preparation and handling of diazo compounds, which can be toxic and potentially explosive. acs.org To circumvent this, modern protocols often generate the diazo compound in situ from more stable precursors like tosylhydrazones. acs.orgorganic-chemistry.org This one-pot approach has greatly enhanced the safety and practicality of the method for preparing 3,5-disubstituted pyrazoles. acs.org

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles in a single synthetic operation. mdpi.combeilstein-journals.org These reactions combine three or more starting materials in a one-pot process, minimizing waste and purification steps.

Several MCRs have been developed for the synthesis of diverse pyrazole derivatives. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles, often catalyzed by a mild Lewis acid like Yb(PFO)₃. beilstein-journals.org Another prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of a pyrazolone (B3327878) intermediate (formed from a β-ketoester and hydrazine), an aldehyde, and malononitrile. mdpi.combeilstein-journals.org These MCRs provide rapid access to libraries of structurally diverse pyrazole-containing compounds. acs.orglongdom.org

Foundational Synthetic Routes to Pyrrole (B145914) Scaffolds

The pyrrole ring is another fundamental nitrogen-containing five-membered heterocycle. Its synthesis is dominated by several classic name reactions, which remain relevant today.

The Paal-Knorr synthesis is the most straightforward and common method for preparing substituted pyrroles. organic-chemistry.orgtandfonline.com The reaction involves the condensation of a 1,4-dicarbonyl compound with an excess of ammonia (B1221849) or a primary amine. tandfonline.comwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism involves the formation of an imine or enamine, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com The versatility of the Paal-Knorr synthesis lies in its tolerance for a wide range of substituents on both the dicarbonyl compound and the amine, allowing for the creation of a vast array of N-substituted and C-substituted pyrroles. alfa-chemistry.compharmaguideline.com

Table 2: Key Features of the Paal-Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| 1,4-Dicarbonyl compound | Ammonia (or NH₄OH) | Neutral or weakly acidic (e.g., Acetic Acid) | N-unsubstituted pyrrole wikipedia.org |

| 1,4-Dicarbonyl compound | Primary amine (R-NH₂) | Neutral or weakly acidic | N-substituted pyrrole tandfonline.com |

| 2,5-Hexanedione | Aniline | H-Y(2.6) zeolite, 150°C | 2,5-dimethyl-1-phenylpyrrole rsc.org |

An alternative and industrially significant route to pyrroles involves the conversion of furans through catalytic cycloamination. rsc.org In this process, furan or its derivatives are treated with ammonia or primary amines at high temperatures over a solid acid catalyst, such as alumina (B75360) (Al₂O₃), silica-alumina (SiO₂-Al₂O₃), or zeolites. rsc.orgresearchgate.net

This transformation is believed to proceed via an acid-catalyzed ring-opening of the furan to generate a 1,4-dicarbonyl intermediate. This intermediate then undergoes an in-situ Paal-Knorr type condensation with the amine to yield the corresponding pyrrole. rsc.org This method is particularly valuable for producing simple pyrroles from bio-derived furanic compounds, representing a greener synthetic pathway. rsc.orggoogle.com Recent developments have also explored photocatalytic strategies to directly swap the oxygen atom of a furan with a nitrogen group in a single step under milder conditions. synthesisspotlight.com

Targeted Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazole and Analogues

The targeted synthesis of this compound and its derivatives can be achieved through several established synthetic pathways. These methods often involve the sequential construction of one heterocyclic ring onto a pre-existing partner ring or the coupling of two pre-functionalized heterocyclic precursors.

Strategies Involving α,β-Unsaturated Carbonyl Precursors

A prominent strategy for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. chemhelpasap.comresearchgate.netname-reaction.com This approach can be adapted for the synthesis of this compound by utilizing a 1,3-dicarbonyl precursor bearing a pyrrole moiety.

A plausible synthetic route commences with the Claisen condensation of 2-acetylpyrrole (B92022) with a suitable ester, such as diethyl oxalate, to yield a β-ketoester. This intermediate, a 1,3-dicarbonyl compound, can then be subjected to cyclization with hydrazine hydrate. The initial reaction between the more reactive ketone carbonyl and hydrazine forms a hydrazone, which is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to afford the pyrazole ring.

Alternatively, α,β-unsaturated carbonyl compounds, specifically chalcones, can serve as precursors to pyrazoles. mdpi.com The Claisen-Schmidt condensation of pyrrole-2-carboxaldehyde with a suitable methyl ketone, such as an acetylpyrazole, can furnish a pyrrolyl-pyrazole chalcone (B49325). nih.govorientjchem.orguniba.it While this method is effective for creating more complex functionalized derivatives, the synthesis of the parent this compound from a chalcone would require subsequent modifications. A more direct approach would involve the reaction of a pyrrolyl-substituted α,β-unsaturated ketone with hydrazine, leading to a pyrazoline intermediate that can be oxidized to the corresponding pyrazole. mdpi.com

Table 1: Proposed Synthesis of this compound via Knorr Synthesis

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

| 1 | 2-Acetylpyrrole | Diethyl oxalate | Claisen Condensation | Ethyl 2-oxo-4-(1H-pyrrol-2-yl)-4-oxobutanoate |

| 2 | Ethyl 2-oxo-4-(1H-pyrrol-2-yl)-4-oxobutanoate | Hydrazine hydrate | Knorr Pyrazole Synthesis | This compound-5-carboxylic acid |

| 3 | This compound-5-carboxylic acid | - | Decarboxylation | This compound |

Reductive Amination through Pyrrole and Pyrazole Intermediates

Reductive amination is a powerful tool for the formation of carbon-nitrogen bonds. In the context of synthesizing the pyrrolyl-pyrazole scaffold, this methodology can be envisioned to link a pyrrole and a pyrazole intermediate, although this is not a direct route to the target compound and would require subsequent cyclization steps. A more direct, albeit less conventional, application would be the reductive amination of a pyrrole aldehyde with a hydrazine derivative, followed by cyclization.

A hypothetical pathway could involve the reductive amination of pyrrole-2-carboxaldehyde with 3-aminopyrazole. chim.itresearchgate.net This reaction would form a secondary amine linking the two heterocycles. However, this amine would then require a subsequent, and likely challenging, intramolecular cyclization to form a new ring system rather than the desired direct C-C bond. Therefore, while reductive amination is a versatile synthetic tool, its application for the direct synthesis of this compound is not straightforward.

Cyclization of Pyrrolyl Hydrazide-Hydrazone Derivatives

A viable synthetic route to this compound involves the formation and subsequent cyclization of a pyrrolyl hydrazone. This method begins with the condensation of pyrrole-2-carboxaldehyde with hydrazine hydrate to form the corresponding pyrrole-2-carbaldehyde hydrazone. researchgate.net

The subsequent step involves the cyclization of this hydrazone to form the pyrazole ring. This transformation typically requires a C2 synthon and can be achieved through various methods. For instance, reaction with a suitable 1,3-dielectrophile, such as a β-diketone or its equivalent, followed by cyclization and aromatization can yield the desired pyrazole. Alternatively, oxidative cyclization methods can be employed.

A more direct approach involves the use of a Vilsmeier-Haack reagent, which can act as a one-carbon synthon to facilitate the cyclization of the hydrazone. The reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a pyrazole-4-carbaldehyde. nih.govnih.gov Subsequent removal of the formyl group would yield the target compound.

Table 2: Proposed Synthesis of this compound via Hydrazone Cyclization

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

| 1 | Pyrrole-2-carboxaldehyde | Hydrazine hydrate | Hydrazone formation | Pyrrole-2-carbaldehyde hydrazone |

| 2 | Pyrrole-2-carbaldehyde hydrazone | Vilsmeier-Haack reagent | Cyclization/Formylation | This compound-4-carbaldehyde |

| 3 | This compound-4-carbaldehyde | - | Deformylation | This compound |

Condensation Reactions with Pyrazolone Derivatives

Pyrazolone derivatives are known to undergo condensation reactions, such as the Knoevenagel condensation, typically at the C4 position with aldehydes and ketones. This reactivity is due to the presence of an active methylene (B1212753) group at this position. While this is a useful method for the synthesis of a variety of pyrazolone-based compounds, it is not a suitable strategy for the synthesis of this compound.

The desired linkage in the target molecule is between the C2 of the pyrrole and the C3 of the pyrazole. Condensation of a pyrazolone with pyrrole-2-carboxaldehyde would result in a product where the pyrrole ring is attached to the C4 of the pyrazolone ring, leading to a different constitutional isomer. Therefore, this synthetic approach is not viable for obtaining the specific connectivity required for this compound.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry has seen the development of powerful new techniques that allow for more efficient and environmentally friendly bond formations. Transition-metal-catalyzed cross-coupling reactions, in particular, have emerged as a cornerstone of modern organic synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a direct and efficient method for the formation of C-C bonds between aromatic systems. mdpi.comrsc.org This strategy is highly applicable to the synthesis of this compound by coupling a pre-formed pyrrole derivative with a pre-formed pyrazole derivative.

A plausible Suzuki-Miyaura cross-coupling approach would involve the reaction of a 2-halopyrrole (e.g., 2-bromopyrrole or 2-iodopyrrole), which may require N-protection, with pyrazole-3-boronic acid or a suitable boronate ester. Alternatively, the coupling partners can be reversed, with a 3-halopyrazole being coupled with a pyrrole-2-boronic acid. These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, in the presence of a base.

This methodology offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides. The regioselectivity of the coupling is precisely controlled by the position of the halogen and boron substituents on the starting materials.

Table 3: Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| N-Protected 2-bromopyrrole | Pyrazole-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | N-Protected this compound |

| 3-Iodopyrazole | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | N-Boc-3-(1H-pyrrol-2-yl)-1H-pyrazole |

Following the cross-coupling reaction, any protecting groups on the nitrogen atoms of the pyrrole and/or pyrazole rings can be removed under appropriate conditions to yield the final product, this compound.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including pyrazole derivatives. chemicaljournals.com This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing unwanted side reactions. chemicaljournals.comresearchgate.net The selective absorption of microwave energy by polar molecules leads to rapid and uniform heating, which is instrumental in driving reactions to completion more efficiently. chemicaljournals.com

In the context of pyrazole synthesis, microwave irradiation has been successfully employed in various reaction types. For instance, the condensation reaction between a phenyl hydrazine and ethyl acetoacetate to yield a pyrazolone derivative can be completed in just 10 minutes under microwave irradiation, a significant improvement over traditional methods. chemicaljournals.com Microwave-assisted protocols have been developed for the synthesis of complex pyrazoles, including those involving Suzuki-Miyaura cross-coupling reactions. dergipark.org.tr

The application of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents, or even solvent-free conditions. researchgate.netpensoft.net For example, a study by the Corradi group demonstrated the successful synthesis of novel 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions. mdpi.com

The efficiency of MAOS is further highlighted in multi-component reactions. A one-pot, three-component synthesis of novel pyrazole scaffolds has been reported, where microwave irradiation at 150 °C for 5-6 minutes led to the formation of the desired products in good yields. nih.gov This rapid and efficient approach underscores the potential of MAOS in generating libraries of pyrazole derivatives for various applications.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Pyrazolone Synthesis | Hours | 10 minutes | chemicaljournals.com |

| 3,5-disubstituted-1H-pyrazoles | Not specified | Shorter reaction times, solvent-free | mdpi.com |

| Multi-component Pyrazole Synthesis | Not specified | 5-6 minutes | nih.gov |

| Paal-Knorr Condensation | Hours to days | Minutes | pensoft.net |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant step towards more sustainable and environmentally friendly chemical syntheses. These methods often lead to higher efficiency, easier product isolation, and reduced generation of hazardous waste. ias.ac.in In the synthesis of pyrazole derivatives, solvent-free approaches have been shown to be highly effective.

One notable example is the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through a four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile. ias.ac.in This reaction, catalyzed by a Brønsted-acidic ionic liquid, proceeds efficiently under solvent-free conditions, offering high yields and straightforward work-up procedures. ias.ac.in The reusability of the catalyst further enhances the green credentials of this methodology. ias.ac.in

Similarly, the synthesis of novel 3,5-disubstituted-1H-pyrazoles has been achieved under both microwave irradiation and solvent-free conditions, demonstrating the synergy between these two green chemistry principles. mdpi.com This approach, involving the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, provides an efficient route to this class of pyrazoles. mdpi.com

The advantages of omitting a solvent are not limited to environmental benefits. In many cases, solvent-free conditions can lead to shorter reaction times and improved yields, as the concentration of reactants is maximized. ias.ac.in This has been observed in the synthesis of pyranopyrazoles, where omitting the solvent not only improved the productivity of the reaction but also decreased the reaction time. ias.ac.in

Table 2: Examples of Solvent-Free Synthesis of Pyrazole-Containing Heterocycles

| Product | Reactants | Catalyst | Conditions | Reference |

| Dihydropyrano[2,3-c]pyrazoles | Benzaldehydes, ethyl acetoacetate, hydrazine hydrate, malononitrile | [(CH2)4SO3HMIM][HSO4] | Solvent-free | ias.ac.in |

| 3,5-disubstituted-1H-pyrazoles | Tosylhydrazones, α,β-unsaturated carbonyl compounds | Not specified | Solvent-free, Microwave | mdpi.com |

Chemoselective Synthesis under Kinetic and Thermodynamic Control

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. In the synthesis of pyrazole derivatives, controlling the reaction pathway to favor a specific isomer or product is often achieved by manipulating reaction conditions to favor either kinetic or thermodynamic control.

An example of this can be seen in the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors. nih.govresearchgate.net The reaction pathway can be directed towards the formation of the pyrazole (the kinetic product) or a 2,5-disubstituted furan (the thermodynamic product) by carefully controlling parameters such as catalyst loading, solvent polarity, and reaction time. nih.govresearchgate.net Specifically, the tandem Michael addition/cyclocondensation with hydrazine to form the pyrazole is favored under kinetic control. nih.govresearchgate.net

The nature of the substituents on the starting materials can also influence the chemoselectivity of the reaction. For instance, in the reactions of 1,2,4-triketones with hydrazines, the presence of a fluoroalkyl substituent can lead to different reaction outcomes compared to non-fluorinated analogues. semanticscholar.org This highlights the subtle electronic and steric effects that can be exploited to achieve chemoselective transformations.

Furthermore, a highly chemoselective, one-pot, four-component isocyanide-based reaction has been developed for the synthesis of fully substituted pyrroles connected to pyrazole scaffolds. rsc.org This method demonstrates excellent control over the formation of multiple new bonds and two heterocyclic rings in a single operation, showcasing a high degree of chemoselectivity. rsc.org

Analytical Characterization of Synthesized Pyrrole-Pyrazole Compounds

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of newly synthesized this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). hscprep.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms and the electronic environment within the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in a pyrazolo[3,4-b]pyridine derivative, aromatic protons, protons near heteroatoms, and aliphatic protons will appear as distinct signals. semanticscholar.org In the case of a 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one, the proton on the pyrazole ring (3-H) can be identified as a singlet in the downfield region of the spectrum. mdpi.com

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal provides insight into its functional group and hybridization state. For instance, the carbonyl carbon of a cyclopentanone (B42830) ring in a pyrazolo[3,4-b]pyridine derivative would appear at a characteristic downfield chemical shift. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. hscprep.com.au Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For example, the IR spectrum of a pyrazole derivative might show characteristic absorption bands for N-H stretching, C=N stretching, and C=C stretching vibrations. ias.ac.in In N-propananilide derivatives bearing a pyrazole ring, characteristic peaks for N-H stretching, amide I (C=O), and amide II bands can be observed. turkjps.org

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. hscprep.com.au The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. semanticscholar.org

Table 3: Characteristic Spectroscopic Data for Pyrrole-Pyrazole Derivatives

| Spectroscopic Technique | Observed Feature | Interpretation | Reference(s) |

| ¹H NMR | Singlet in downfield region | Pyrazole ring proton (e.g., 3-H) | mdpi.com |

| ¹³C NMR | Signal around 202.8 ppm | Carbonyl carbon (e.g., in a cyclopentanone ring) | semanticscholar.org |

| IR | Bands at 3236 cm⁻¹, 1685 cm⁻¹, 1590 cm⁻¹ | N-H stretching, Amide I, Amide II | turkjps.org |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ | Confirms molecular weight | semanticscholar.org |

Crystallographic Characterization of this compound and Derivatives

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for unambiguously confirming the structure of newly synthesized compounds and for understanding their solid-state packing and hydrogen-bonding networks.

For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined to be monoclinic with a specific space group, providing precise details about its molecular geometry. semanticscholar.org In another study, the crystal structure of a 3,5-disubstituted pyrazole revealed a unique tetramer motif formed by alternating tautomers, stabilized by N–H···N hydrogen bonds and stacking interactions of the pyrazole rings. nih.govresearchgate.net

The data obtained from X-ray crystallography can be correlated with theoretical calculations, such as those performed using Density Functional Theory (DFT), to provide a deeper understanding of the electronic structure and properties of the molecule. semanticscholar.org This combined experimental and computational approach is a powerful tool in the characterization of novel heterocyclic compounds.

Biological and Pharmacological Spectrum of 3 1h Pyrrol 2 Yl 1h Pyrazole Derivatives

Antineoplastic and Antiproliferative Activities

The potential of 3-(1H-pyrrol-2-yl)-1H-pyrazole derivatives as anticancer agents has been a significant area of investigation. Research has focused on their ability to inhibit the growth of various cancer cell lines and to modulate specific biological targets involved in cancer progression.

In Vitro Cytostatic Screening Against Human Cancer Cell Lines

Numerous studies have evaluated the in vitro cytostatic activity of this compound derivatives against a panel of human cancer cell lines, often utilizing the National Cancer Institute's (NCI) 60-cell line screen.

One study synthesized a series of 3-trifluoromethylpyrazole tethered chalcone-pyrrole and pyrazoline-pyrrole derivatives and screened them against the full NCI 60 cancer cell line panel. nih.gov Two compounds, (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) and (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c), showed significant antiproliferative activity against the UO-31 renal cancer cell line at a 10 μM concentration, with growth percentages of -77.10 and -92.13, respectively. nih.gov These compounds also exhibited promising activity against leukemia (HL-60 and RPMI-8226), colon (KM-12), and breast cancer (BT-549) cell lines, with GI50 values ranging from 0.27 to 1.36 μM. nih.gov Notably, the GI50 values for these compounds were more promising than the standard drug sunitinib (B231) against most of the tested cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Growth Percentage at 10 μM | GI50 (μM) |

|---|---|---|---|

| 5a | UO-31 (Renal) | -77.10 | - |

| 5c | UO-31 (Renal) | -92.13 | - |

| 5a | HL-60 (Leukemia) | - | 1.36 |

| 5c | HL-60 (Leukemia) | - | 0.27 |

| 5a | RPMI-8226 (Leukemia) | - | < 1.36 |

| 5c | RPMI-8226 (Leukemia) | - | < 0.27 |

| 5a | KM-12 (Colon) | - | < 1.36 |

| 5c | KM-12 (Colon) | - | < 0.27 |

| 5a | BT-549 (Breast) | - | < 1.36 |

| 5c | BT-549 (Breast) | - | < 0.27 |

Other research has also highlighted the antiproliferative potential of various pyrazole (B372694) derivatives against different cancer cell lines, including liver, breast, and lung cancer. nih.govnih.govsrrjournals.com

Modulation of Specific Biological Targets

The anticancer effects of this compound derivatives are often attributed to their ability to modulate the activity of specific biological targets crucial for tumor growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov In silico studies of compounds 5a and 5c from the aforementioned study suggested tighter interactions with VEGFR-2, indicating a potential mechanism for their cytotoxic effects. nih.gov Other pyrazole derivatives have also been identified as potent VEGFR-2 inhibitors. For example, a series of pyrazole derivatives were synthesized and evaluated for their dual inhibitory activity against VEGFR-2 and Cyclin-Dependent Kinase 2 (CDK-2). nih.gov Compound 6b from this series exhibited an IC50 value of 0.2 μM for VEGFR-2 inhibition. nih.gov

Enzyme Inhibition: Besides VEGFR-2, other enzymes have been identified as targets for pyrazole derivatives. For instance, some pyrazole-based compounds have shown inhibitory activity against enzymes like butyrylcholinesterase. researchgate.net The specific enzyme inhibitory profile can vary depending on the structural modifications of the pyrazole core.

Antimicrobial Efficacy

Derivatives of this compound have also been investigated for their ability to combat microbial infections, demonstrating both antibacterial and antifungal properties.

Antibacterial Investigations

Studies have shown that various pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com The antimicrobial activity is often influenced by the nature and position of substituents on the pyrazole ring. For example, the synthesis of pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides has yielded compounds with moderate to potent antimicrobial activity. mdpi.com

Antifungal Properties

The antifungal potential of this compound derivatives has been particularly noted against Candida species, which are common causes of fungal infections in humans. mdpi.com

Research has demonstrated that certain pyrazole-3-carboxamide derivatives can effectively inhibit the growth of Candida albicans biofilms. plu.mx One study revealed that a promising silver salt of a pyrazole-3-carboxamide derivative showed high antifungal activity in both planktonic and biofilm cultures of resistant Candida albicans strains, with its effect being 2.8–11.2 times greater than the reference drug fluconazole. plu.mx Other studies have also reported the synthesis of pyrazole derivatives with significant antifungal activity against various fungal pathogens. nih.gov

**Table 2: Antifungal Activity of a Pyrazole-3-Carboxamide Derivative against *Candida albicans***

| Form | Activity Compared to Fluconazole |

|---|---|

| Planktonic Culture | 2.8 - 11.2 times higher |

| Biofilm Culture | 2.8 - 11.2 times higher |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound derivatives have also been a subject of scientific inquiry. The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. sci-hub.se

Research into novel pyrazole derivatives has aimed to develop non-acidic anti-inflammatory agents to mitigate the gastrointestinal side effects associated with traditional NSAIDs. eijppr.com In one study, a series of N-substituted-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxhydrazides were synthesized and evaluated for their anti-inflammatory activity. eijppr.com Compound 7c, [(1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carbonyl)-amino]-acetic acid ethyl ester, demonstrated potent anti-inflammatory activity of 55.42% in a carrageenan-induced rat paw edema model, comparable to the standard drug diclofenac (B195802) sodium (64.45%). eijppr.com Another compound, 7b, also showed good anti-inflammatory activity (50.01%). eijppr.com

Table 3: Anti-inflammatory Activity of Selected 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxhydrazide Derivatives

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| 7c | 55.42 |

| 7b | 50.01 |

| Diclofenac Sodium (Standard) | 64.45 |

Cyclooxygenase (COX) Inhibition Studies

Derivatives of pyrazole, a core component of the this compound structure, have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.govdntb.gov.ua The anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to their ability to inhibit COX, an enzyme that converts arachidonic acid into prostaglandins (B1171923) and thromboxane. mdpi.com The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Research into novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which feature a pyrrole-like structure, demonstrated that these compounds inhibit both COX-1 and COX-2 activity. nih.gov Several of these derivatives showed higher COX-2 inhibitory activity and selectivity than the reference drug, meloxicam, in in-vitro enzymatic assays. nih.gov Similarly, studies on 3,4-disubstituted pyrrole (B145914) derivatives and their cinnamic hybrids identified compounds with potent COX-2 inhibitory activity. mdpi.com Notably, pyrrole 4 and hybrid 5 in one study were found to be the most powerful COX-2 inhibitors, with IC50 values of 0.65 µM and 0.55 µM, respectively. mdpi.com

Molecular docking studies have been employed to understand the binding interactions between pyrazole derivatives and the active sites of COX enzymes. nih.govmdpi.com These studies often show that the pyrazole scaffold can form crucial hydrogen bonds and other interactions within the enzyme's active site, contributing to its inhibitory effect. nih.gov For instance, certain pyrazole analogs have been shown to interact with the COX-2 active site through hydrogen bonding, π-π interactions, and cation–π interactions, which enhances their anti-inflammatory activity. nih.gov A study on a novel pyrazole derivative, AD 532, found it to be a less potent inhibitor of COX-2 in vitro compared to celecoxib, which may suggest a lower potential for cardiovascular toxicity. nih.gov

| Compound Type | Target | Activity (IC50) | Reference Compound | Source |

|---|---|---|---|---|

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | Most compounds showed stronger COX-2 selectivity than meloxicam | Meloxicam | nih.gov |

| Pyrrole-cinnamate hybrid 5 | COX-2 | 0.55 µM | Indomethacin (B1671933) | mdpi.com |

| 3,4-disubstituted pyrrole 4 | COX-2 | 0.65 µM | Indomethacin | mdpi.com |

| AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) | COX-2 | Less potent than celecoxib | Celecoxib | nih.gov |

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of pyrazole and pyrrole-containing derivatives has been validated through various in vivo animal models. ijpras.com These preclinical screening methods are essential for evaluating the efficacy of new compounds in a biological system. ijpras.com Common models include carrageenan-induced paw edema, which assesses acute inflammation, and cotton pellet-induced granuloma, which is used for sub-chronic inflammation. nih.govnih.gov

In the carrageenan-induced rat paw edema model, a standard for evaluating acute inflammation, numerous pyrazole derivatives have demonstrated significant anti-inflammatory effects. nih.gov For example, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested, with some compounds exhibiting anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Another study synthesized a series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives and found that several compounds showed anti-inflammatory activity greater than indomethacin after four hours. semanticscholar.org

The cotton pellet granuloma test in rats is another model used to assess the anti-proliferative phase of inflammation. nih.gov In one study, twelve pyrazole compounds were screened using both the carrageenan-induced paw edema and cotton pellet granuloma tests, leading to the selection of four promising candidates for further evaluation. nih.gov Compound AD 532 emerged from this screening as a particularly promising and safe option for managing chronic inflammatory conditions. nih.gov The anti-inflammatory response involves distinct phases, including an acute phase with vasodilation, a subacute phase with leukocyte infiltration, and a chronic phase characterized by tissue degeneration and fibrosis. ijpras.com

| Compound Series | Animal Model | Key Finding | Reference Compound | Source |

|---|---|---|---|---|

| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | Carrageenan-induced edema (mice) | Activity comparable to indomethacin | Indomethacin | nih.gov |

| 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives | Carrageenan-induced paw edema (rats) | Compounds 10, 12, and 16 showed activity greater than indomethacin after 4 hours | Indomethacin | semanticscholar.org |

| Pyrazole derivative AD 532 | Carrageenan-induced paw edema & Cotton pellet granuloma (rats) | Showed very promising anti-inflammatory results | Indomethacin, Celecoxib | nih.gov |

| 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole | Cotton pellet-induced granuloma & Sponge implantation (rats) | Compound 12a was found to be the most potent | Indomethacin | nih.gov |

Broad-Spectrum Pharmacological Evaluations

Antioxidant Activity

The antioxidant potential of pyrazole and its derivatives is a significant area of pharmacological research, as oxidative stress is implicated in numerous diseases. researchgate.net These compounds are evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov Various in vitro methods are employed to determine antioxidant capacity, including the nitric oxide scavenging method and the estimation of lipid peroxidation markers like Malondialdehyde (MDA) and 4-Hydroxyl-2-nonenal (4-HNE). researchgate.netnih.gov

A study on newly synthesized N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl]methylene) derivatives found that all tested compounds exhibited mild to moderate scavenging activity against nitric oxide. researchgate.net Another investigation into pyrazolone (B3327878) derivatives reported their ability to inhibit lipid peroxidation in a myocardial ischemic reperfusion injury model. nih.gov Several of the pyrazolone derivatives (PYZ2, PYZ3, PYZ7, PYZ8, PYZ9, and PYZ10) showed potent antioxidant effects against the MDA marker, with some also effectively controlling 4-HNE generation. nih.gov

Furthermore, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant properties. nih.gov The study of pyrazole as a pharmacophore for developing potent antioxidants has led to the synthesis of various compounds containing this core structure. nih.gov Chalcone-derived pyrazoline compounds have also been synthesized and assessed for their antioxidant activity, demonstrating the versatility of the pyrazole scaffold in this therapeutic area.

| Compound Series | Assay Method | Key Finding | Reference Compound | Source |

|---|---|---|---|---|

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl]methylene) derivatives | Nitric oxide scavenging | Mild to moderate scavenging activity | Not specified | researchgate.net |

| Pyrazolone derivatives (PYZ7, PYZ8, PYZ9, PYZ10) | Lipid peroxidation inhibition (MDA & 4-HNE markers) | Effective in controlling both MDA and 4-HNE generation | Ascorbic acid | nih.gov |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | Radical scavenging activity (RSA) | Potent radical scavenging activity | Not specified | nih.gov |

| Pyrazoline derivatives from chalcones | In vitro antioxidant assays | Compounds possess antioxidant activity | Not specified |

Antiviral Investigations

The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds designed to combat a range of viral diseases. nih.gov Recent research has focused on the potential of pyrazole derivatives, sometimes hybridized with other pharmacologically active moieties like hydroxyquinoline, against various viruses, including coronaviruses. nih.gov

A study investigating hydroxyquinolinyl-pyrazole derivatives demonstrated promising antiviral activity against three coronaviruses: SARS-CoV-2, HCoV-229E, and MERS-CoV. nih.gov These compounds were shown to attenuate the viruses through multiple modes of action and exhibited potent inhibition of SARS-CoV-2. nih.gov The synthesis involved condensation reactions of a pyrazolylhydrazide derivative with 2-chloro-3-formylquinoline. nih.govresearchgate.net

Similarly, pyrano[2,3-c]pyrazoles have been identified as a novel class of selective and effective inhibitors of human coronavirus 229E (HCoV-229E). mdpi.com In vitro testing revealed that several compounds in this series exposed strong antiviral efficacies during the viral replication process. mdpi.com The pyrazole and pyran frameworks are recognized as important moieties for antiviral drug design. mdpi.com Other research has explored 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which were found to inhibit hepatitis C virus replication by suppressing cyclooxygenase-2. nih.gov

| Compound Series | Target Virus | Key Finding | Reference Compound | Source |

|---|---|---|---|---|

| Hydroxyquinolinyl-pyrazole derivatives | SARS-CoV-2, HCoV-229E, MERS-CoV | Promising antiviral activity with good selectivity indices | Hydroxychloroquine | nih.gov |

| Pyrano[2,3-c]pyrazole congeners | Human coronavirus 229E (HCoV-229E) | Compounds 18, 14, 7, and 6 showed strong antiviral efficacy (up to 82.2% reduction) | Not specified | mdpi.com |

| 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Hepatitis C Virus (HCV) | Inhibited HCV replication via COX-2 suppression | Not specified | nih.gov |

Antimalarial Activity

The pyrazole scaffold is a privileged structure in medicinal chemistry and has been featured in numerous compounds developed for antimalarial treatment. malariaworld.org Research has focused on synthesizing and evaluating various pyrazole derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgnih.gov

A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. malariaworld.org Several compounds from this series were identified as having micromolar IC50 values. malariaworld.org Specifically, derivative 2l was the most active compound of the series against both strains. malariaworld.org Another study focused on pyrrolone antimalarial agents, where modifications were made to the N-arylpyrrole moiety. nih.gov This led to the identification of compounds with potent activity against the K1 (chloroquine and pyrimethamine (B1678524) resistant) strain of P. falciparum, with EC50 values in the nanomolar to micromolar range. nih.gov

In the search for dual-acting agents, pyrazolylpyrazoline derivatives have been synthesized and tested for both antimalarial and antileishmanial activities. nih.gov These compounds showed promising in vivo results against Plasmodium berghei in mice, and subsequent in vitro evaluation confirmed their activity against a chloroquine-resistant strain of P. falciparum. nih.gov

| Compound Series | Target Strain | Activity | Key Finding | Source |

|---|---|---|---|---|

| 5-Anilino-3-(hetero)arylpyrazoles | P. falciparum (CQ-sensitive & CQ-resistant) | IC50 in µM range | Compound 2l was the most active in the series | malariaworld.org |

| Pyrrolone derivatives (with N-arylpyrrole) | P. falciparum K1 (CQ-resistant) | EC50 in the range of 0.09–29 µM | Generally good selectivity (>100-fold) compared to mammalian cells | nih.gov |

| Pyrazolylpyrazoline derivatives | P. berghei (in vivo), P. falciparum RKL9 (in vitro, CQ-resistant) | Statistically significant suppression (p < 0.05) | Active compounds showed dual antimalarial-antileishmanial properties | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyrazines | P. falciparum 3D7 | IC50 values from 9.90 to 23.30 µM | Tertiary alkylamine products showed the best activity | beilstein-journals.org |

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov The pyrazole scaffold is present in many compounds that have been investigated for their activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net

In one extensive study, a series of 49 five-membered heterocyclic compounds, including 1,3,5-trisubstituted pyrazoles, were synthesized and tested against Mtb. nih.gov Several pyrazole compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range (0.00925 to 0.6 µM) with low cytotoxicity. nih.gov Genetic sequencing of resistant Mtb strains revealed that these pyrazoles likely act by inhibiting the Mycobacterium membrane protein Large 3 (MmpL3). nih.gov

Other research has focused on different pyrazole-containing structures. A series of 3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles were synthesized, and all compounds showed moderate antitubercular activity, with most having a MIC value of 25 µg/mL. mdpi.com In another study, various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides were prepared and screened. nih.gov Among these, one compound was found to be the most active, with an IC50 of 1.01 µM against MTB PS. nih.gov The essentiality of the pyrazole moiety for antitubercular activity has been highlighted, as replacing it with other 5-membered rings like triazole or imidazole (B134444) led to a considerable loss in potency. nih.gov

| Compound Series | Target | Activity | Mechanism of Action | Source |

|---|---|---|---|---|

| 1,3,5-Trisubstituted pyrazoles | M. tuberculosis | MIC: 0.00925 to 0.6 µM | Inhibition of MmpL3 | nih.gov |

| 3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles | M. tuberculosis | MIC: 25 µg/mL (moderate activity) | Not specified | mdpi.com |

| 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides | M. tuberculosis H37Rv | IC50: 1.01 µM (most active compound) | Not specified | nih.gov |

| Pyrrolyl benzohydrazide (B10538) derivatives | M. tuberculosis | Screened for anti-tubercular potential | Not specified | mdpi.com |

Analgesic Effects

The analgesic potential of pyrazole derivatives is well-documented, with several compounds exhibiting significant pain-relieving properties. Research into this class of compounds has often focused on their anti-inflammatory and direct analgesic mechanisms.

One notable study investigated the pharmacological profile of a novel pyrazole derivative, FR140423, which demonstrated potent analgesic effects. nih.gov In a yeast-induced hyperalgesic model, FR140423 exhibited a dose-dependent anti-hyperalgesic effect that was five times more potent than that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov Furthermore, unlike indomethacin, FR140423 also showed efficacy in the tail-flick test, a model for centrally mediated analgesia. nih.gov The analgesic actions of this compound were found to be mediated through the µ-opioid receptor, as they were blocked by the antagonist naloxone. nih.gov

Another study on 3-methyl pyrazolone derivatives also reported significant analgesic activities in both tail-flick and acetic acid-induced writhing models. nih.gov Specifically, the compound 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) showed a prominent analgesic response. nih.gov While these studies highlight the analgesic potential within the broader pyrazole class, specific research focusing solely on this compound derivatives is less prevalent in the current literature. The fusion of the pyrrole moiety to the pyrazole core could modulate the analgesic activity, and further focused studies are required to elucidate the specific contributions of this structural arrangement.

Table 1: Analgesic Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Result | Reference |

| FR140423 | Yeast-induced hyperalgesia | 5-fold more potent than indomethacin | nih.gov |

| FR140423 | Tail-flick test | Produced an analgesic effect | nih.gov |

| PYZ2 | Tail flick and acetic acid-induced writhing | Significant analgesic activity | nih.gov |

Antidiabetic Activity

The global rise in diabetes mellitus has spurred the search for novel therapeutic agents, and heterocyclic compounds, including pyrazole derivatives, have emerged as a promising area of investigation. The antidiabetic potential of this class of compounds is often attributed to their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

Research has shown that pyrazolo[3,4-b]pyridine derivatives can act as potent inhibitors of the α-amylase enzyme. mdpi.com In one study, a series of aryl-substituted pyrazolo[3,4-b]pyridine esters and hydrazides were synthesized and screened for their α-amylase inhibitory activity. Several of these derivatives displayed excellent inhibition, with IC50 values significantly lower than that of the standard drug, acarbose. mdpi.com For instance, certain hydrazide derivatives exhibited IC50 values around 5.10 to 5.21 µM, demonstrating potent enzymatic inhibition. mdpi.com

Furthermore, pyrazole-3-one derivatives have been designed and synthesized as hypoglycemic agents. nih.gov In vivo studies using alloxan-induced diabetic rats showed that these compounds could significantly reduce blood glucose levels. nih.gov While these findings underscore the potential of the pyrazole scaffold in the development of antidiabetic drugs, specific studies on this compound derivatives are needed to determine the influence of the pyrrole substitution on this activity.

Table 2: α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound Series | Number of Derivatives | Range of IC50 values (µM) | Reference |

| Ester Derivatives (6a–i) | 9 | 5.14 - 58.66 | mdpi.com |

| Hydrazide Derivatives (7a–i) | 9 | 5.10 - 8.97 | mdpi.com |

| Acarbose (Standard) | - | 200.1 ± 0.15 | mdpi.com |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects remains a critical area of research. Pyrazole derivatives have been a subject of considerable interest for their potential anticonvulsant properties. minia.edu.eg

Studies have shown that novel substituted pyrazoles can exhibit significant anticonvulsive activity in various animal models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov In one such study, a designed series of pyrazole derivatives demonstrated noteworthy anticonvulsive effects in mice, with one of the most potent compounds also showing a favorable profile with no behavioral alteration and considerable CNS depressant activity. nih.gov

The anticonvulsant activity of pyrazole-containing compounds is often attributed to their interaction with various targets in the central nervous system. While the broad class of pyrazoles shows promise, specific research detailing the anticonvulsant effects of this compound derivatives is not extensively available. The introduction of a pyrrole ring could potentially enhance the lipophilicity and CNS penetration of the molecule, which are desirable properties for anticonvulsant drugs. A study on N-substituted 2,5-dimethyl pyrrole and bipyrrole derivatives did show some anticonvulsant protection in the 6 Hz model, suggesting that the pyrrole moiety itself can contribute to this activity. researchgate.net

Table 3: Anticonvulsant Screening of N-substituted 2, 5-dimethyl pyrrole and bipyrrole derivatives

| Compound | Dose (mg/kg) | Test Model | Result | Reference |

| Compound 7 | 30, 100, 300 | MES and scMET | Trace signs of protection | researchgate.net |

| Compound 10 | 30, 100, 300 | MES and scMET | Trace signs of protection | researchgate.net |

| Compound 10 | 100 | 6 Hz | Active | researchgate.net |

Antidepressant Activity

The search for novel antidepressant agents has led to the exploration of various heterocyclic scaffolds, with pyrrolopyrazoles showing particular promise. The unique combination of pyrrole and pyrazole rings in these molecules appears to confer significant antidepressant-like effects in preclinical models.

A study focused on the synthesis and pharmacological screening of a series of pyrrolopyrazoles and their pyrimidine (B1678525) derivatives revealed promising antidepressant activity. researchgate.net When evaluated using the tail suspension test (TST) in mice, these derivatives exhibited significant anti-depressant effects. researchgate.net The mechanism of action is thought to be mediated by an increase in the levels of serotonin (B10506) (5HT) in the brain. researchgate.net

In another investigation, novel heterocyclic dichloronaphthoquinone derivatives incorporating pyrazole fragments were synthesized and evaluated for their antidepressant and anticonvulsant activities. researchgate.net These compounds demonstrated prolonged antidepressant properties in the forced swimming test (FST), significantly reducing the duration of immobility time compared to the reference drug amitriptyline. researchgate.net This suggests that the pyrazole moiety is a key contributor to the observed antidepressant effects.

Further research on pyrazoline derivatives has also shown antidepressant activity. In one study, the introduction of 4-methoxy and 4-chloro substituents on the phenyl ring at position 3 of the pyrazoline ring was found to increase antidepressant activity. sphinxsai.com

Table 4: Antidepressant Activity of Naphthoquinone Derivatives Containing Pyrazole

| Compound | Dose (mg/kg) | Test Model | Result | Reference |

| 3a-f | 100 | Forced Swimming Test | Significant reduction in immobility | researchgate.net |

Anthelmintic Activity

Parasitic infections caused by helminths pose a significant threat to both human and animal health, necessitating the development of new and effective anthelmintic agents. The pyrazole scaffold has been investigated as a potential source of novel anthelmintics.

A study assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus identified several compounds with inhibitory effects on larval motility and development. mmv.orgnih.gov Two compounds, in particular, demonstrated IC50 values ranging from approximately 3.4 to 55.6 µM. nih.gov The mechanism of action for these compounds was linked to the inhibition of mitochondrial function in the nematodes. nih.gov

Another study on novel indolin-2-one derivatives containing a pyrazole moiety also reported high anthelmintic activity compared to the standard drug albendazole. ijpsr.com While these findings are promising for the broader class of pyrazole derivatives, there is a lack of specific research on the anthelmintic properties of this compound derivatives. The unique electronic and structural features of the pyrrole-pyrazole combination could lead to novel modes of action against parasitic worms.

Table 5: Anthelmintic Activity of Pyrazole-5-carboxamide Derivatives against H. contortus

| Compound | IC50 (µM) for xL3 motility | IC50 (µM) for L4 motility | IC50 (µM) for L4 development | Reference |

| a-15 | ~3.4 - 55.6 | ~3.4 - 55.6 | ~3.4 - 55.6 | nih.gov |

| a-17 | ~3.4 - 55.6 | ~3.4 - 55.6 | ~3.4 - 55.6 | nih.gov |

Computational and Theoretical Investigations of 3 1h Pyrrol 2 Yl 1h Pyrazole Derivatives

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its target protein at the atomic level. For derivatives of 3-(1H-pyrrol-2-yl)-1H-pyrazole, docking studies have been crucial in identifying potential biological targets and elucidating the structural basis of their activity.

Researchers have employed docking simulations to evaluate the binding affinities of these derivatives against a range of protein targets implicated in various diseases. For instance, studies have shown that pyrazole (B372694) derivatives can exhibit inhibitory activity against enzymes like Cyclooxygenase-2 (COX-2), which is involved in inflammation. rjpn.org Docking analyses of pyrazole derivatives against the COX-2 enzyme (PDB ID: 3LN1) have revealed good binding affinities, with binding energies ranging from -7.44 kcal/mol to -11.28 kcal/mol. rjpn.org These studies suggest that the pyrazole scaffold can fit snugly within the active site of the enzyme, forming key interactions, such as hydrogen bonds, with crucial amino acid residues. rjpn.orgnih.gov

Similarly, pyrazole-containing compounds have been docked against receptor tyrosine kinases like VEGFR-2, a key target in cancer therapy. nih.govnih.gov For example, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives showed a strong binding affinity of -9.5 kcal/mol against VEGFR-2, comparable to the standard drug sunitinib (B231) (-9.9 kcal/mol). nih.gov These in silico results highlight the potential of these compounds as anticancer agents by interfering with angiogenesis. nih.govnih.gov Other kinases, such as CDK2 and Aurora A, have also been explored as potential targets, with some derivatives showing minimum binding energies of -10.35 kJ/mol and -8.57 kJ/mol, respectively. nih.govresearchgate.net

The insights gained from these docking studies are invaluable for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity for a desired target. nih.goviajpr.com

Table 1: Molecular Docking Results for this compound Derivatives

| Derivative Class | Target Protein (PDB ID) | Binding Affinity / Score | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Pyrazole Derivatives | Cyclooxygenase II (3LN1) | -11.28 to -7.44 kcal/mol | Hydrogen bonding | rjpn.org |

| Pyrazoline-pyrrole Conjugates | VEGFR-2 | -9.5 kcal/mol | Interactions at the ATP site | nih.gov |

| Chalcone-pyrrole Derivatives | VEGFR-2 | Tighter interactions than standard | Not specified | nih.gov |

| 1H-pyrazole Derivatives | VEGFR-2 (2QU5) | -10.09 kJ/mol | Hydrogen bonds | nih.govresearchgate.net |

| 1H-pyrazole Derivatives | Aurora A (2W1G) | -8.57 kJ/mol | Hydrogen bonds | nih.govresearchgate.net |

| 1H-pyrazole Derivatives | CDK2 (2VTO) | -10.35 kJ/mol | Hydrogen bonds | nih.govresearchgate.net |

| Pyrrolyl pyrazole Derivatives | Enoyl ACP reductase (4TZK) | Consensus Score: 5.45-1.43 | Interactions with TYR158, NAD500 | iajpr.com |

| Pyrazole-chalcone Conjugates | Tubulin (3E22) | Docking Score: -8.8 to -7.1 | Binding at colchicine-binding site | mdpi.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

Beyond target interaction, the therapeutic potential of a compound is dictated by its pharmacokinetic profile, collectively known as ADME properties. In silico tools are widely used to predict these properties and to assess the "drug-likeness" of novel compounds early in the discovery phase. For derivatives of this compound, these predictions help to identify candidates with favorable oral bioavailability and metabolic stability.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various pyrazole and pyrrole-pyrazole derivatives have shown that many of these compounds adhere to Lipinski's rule, indicating a higher probability of good oral absorption and cell permeability. rjpn.orgnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms provide more detailed insights. For instance, in silico studies on pyrazole-carboxamides have evaluated parameters such as gastrointestinal absorption and skin permeability (log Kp). nih.gov These predictions can guide the selection of compounds that are likely to be well-absorbed and distributed to the target tissues. nih.gov Furthermore, predictions of metabolism, often related to interactions with Cytochrome P450 (CYP) enzymes, are critical. Some analyses have shown that certain pyrazole derivatives may act as inhibitors of enzymes like CYP2D6, which can affect the plasma concentration of the drug. rjpn.org

These computational assessments are essential for prioritizing compounds for further experimental testing, saving significant time and resources by weeding out candidates with predicted poor pharmacokinetic profiles. nih.govresearchgate.net

Table 2: Predicted ADME Properties for Selected Pyrazole Derivatives

| Compound Class | Predicted Property | Value/Observation | Implication | Reference |

|---|---|---|---|---|

| Pyrazole-furan derivatives | Oral Absorption | Good | High potential for oral administration | rjpn.org |

| Pyrazole-furan derivatives | CYP2D6 Inhibition | All compounds are inhibitors | Potential for increased plasma drug concentration | rjpn.org |

| Pyrazoline-pyrrole conjugates | Oral Bioavailability | Good (Predicted) | Suitable for oral drug development | nih.govresearchgate.net |

| Chalcone-pyrrole derivatives | Drug-likeness | Desired ADME properties | Favorable pharmacokinetic profile | nih.gov |

| Pyrazole-carboxamides | Gastrointestinal Absorption | Very good | High absorption after oral intake | nih.gov |

| Pyrazole-carboxamides | Skin Permeability | Low (log Kp > -2.5) | Not likely to be absorbed through the skin | nih.gov |

| p-Nitrophenyl hydrazones | Drug-likeness | Passed Lipinski's, Egan's, Veber's rules | Good potential to be orally active drugs | d-nb.info |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure, stability, and reactivity of molecules. These methods are applied to this compound derivatives to gain a fundamental understanding of their chemical behavior.

DFT calculations are frequently used to map the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms by identifying transition states and intermediates. This is crucial for optimizing synthesis routes for pyrazole derivatives. For example, DFT has been used to study the alkylation of the pyrazole ring, a common step in the synthesis of derivatives. wuxiapptec.com Calculations can predict the regioselectivity of such reactions by comparing the activation energies for alkylation at different nitrogen atoms (N1 vs. N2). wuxiapptec.com

One study showed that while a generic alkylating agent favored N1 alkylation with a lower activation energy (6.4 kcal/mol vs. 9.4 kcal/mol for N2), a more complex reagent reversed this selectivity due to stabilizing hydrogen bond interactions in the N2 transition state. wuxiapptec.com The calculated activation energies (15.0 kcal/mol for N2 vs. 18.0 kcal/mol for N1) were consistent with experimental observations. wuxiapptec.com DFT is also applied to understand cycloaddition reactions, which are common in the synthesis of heterocyclic systems, by modeling whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.compku.edu.cn These theoretical investigations provide chemists with a rationale for observed product distributions and guide the development of more efficient and selective synthetic methods. osti.govsemanticscholar.org

Heterocyclic compounds like pyrazole and pyrrole (B145914) can exist in different tautomeric forms, which can have distinct chemical and biological properties. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and predicting the predominant form under different conditions (e.g., in the gas phase or in various solvents).

For substituted pyrazoles, the position of the proton on the nitrogen atoms (annular tautomerism) is a key equilibrium. mdpi.comfu-berlin.de Theoretical analyses using methods like M06-2X/6-311++G(d,p) have shown that the preferred tautomer is influenced by the electronic nature of substituents, intramolecular hydrogen bonds, and the polarity of the solvent. mdpi.comacademie-sciences.fr For instance, depending on the substituent, either the 3-substituted or the 5-substituted tautomer may be more stable. mdpi.com The calculations often show that polar solvents can stabilize one tautomeric form over another. academie-sciences.fr These theoretical predictions, which often correlate well with experimental data from NMR spectroscopy and X-ray crystallography, are critical for understanding the structure-activity relationships of these compounds, as the specific tautomer present is the one that will interact with biological targets. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds.

For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as the inhibition of enzymes like acetylcholinesterase or EGFR. imist.maresearchgate.net In a typical QSAR study, a set of compounds with known activities is used to build a model. Molecular descriptors, which can be electronic (e.g., calculated using DFT), topological, or steric, are calculated for each compound. imist.ma Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with activity.

A successful QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for an external test set. imist.maresearchgate.net For example, a 2D-QSAR model for 1H-Pyrazole analogs as EGFR inhibitors yielded an R² of 0.9816 and a Q² of 0.9668, indicating a robust and predictive model. researchgate.net The resulting models can highlight which structural features are favorable or unfavorable for activity, providing a clear roadmap for the design of more potent derivatives of this compound. nih.govscispace.com

Structure Activity Relationship Sar Studies of Pyrrole Pyrazole Hybrids

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrrole-pyrazole hybrids, the key pharmacophoric features arise from the distinct electronic and structural properties of the two constituent heterocycles. pjps.pk

The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a common motif in numerous natural products and approved drugs. nih.govresearchgate.net Its NH group can act as a hydrogen bond donor, while the aromatic π-system can engage in various non-covalent interactions. The pyrazole (B372694) ring is also a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding through both a donor ("pyrrole-like") and an acceptor ("pyridine-like") nitrogen atom. nih.govmdpi.com This dual hydrogen-bonding capability makes it a versatile interaction module for biological targets. nih.gov

Impact of Substituents on the Pyrrole Moiety on Biological Activity

Modifying the pyrrole ring with various substituents is a key strategy to modulate the pharmacological profile of pyrrole-pyrazole hybrids. The nature, size, and position of these substituents can significantly affect the compound's potency, selectivity, and pharmacokinetic properties. nih.govresearcher.life

Generally, the introduction of substituents can alter the electron density of the pyrrole ring, influence its ability to form hydrogen bonds, and create new steric or hydrophobic interactions with the target protein. researchgate.net For instance, in a series of 3-trifluoromethylpyrazole-tethered chalcone-pyrrole derivatives, the unsubstituted 1H-pyrrol-2-yl group was found to be a crucial component for potent antiproliferative activity against various cancer cell lines. nih.gov The N-H proton and the electron-rich character of the ring are often essential for binding to biological targets. Replacing or substituting this proton can lead to a significant loss of activity, indicating its role as a key hydrogen bond donor.

While specific SAR data on substitutions directly on the pyrrole ring of the "3-(1H-pyrrol-2-yl)-1H-pyrazole" core is limited in the reviewed literature, general principles from other pyrrole-containing compounds suggest that small, electron-withdrawing groups could enhance activity by modulating the pKa of the N-H proton, while larger, bulky groups might be used to probe for specific hydrophobic pockets within the target's binding site. mdpi.com

Influence of Substituents on the Pyrazole Moiety on Biological Activity

The pyrazole ring offers multiple positions for substitution (N1, C4, and C5), each providing a vector for structural modification that can profoundly impact bioactivity. mdpi.com The presence and nature of substituents on the pyrazole ring are known to influence the biological potential of pyrazole-containing compounds. researchgate.net

One of the most common modifications is the substitution at the N1 position of the pyrazole ring. This often involves introducing aryl groups, which can be further decorated with various functional groups. These appended aryl rings can fit into hydrophobic pockets of the target enzyme or receptor, enhancing binding affinity. For example, in a series of antiproliferative agents, a phenyl group at the N1 position of the pyrazole was a key feature. Further substitution on this phenyl ring with electron-withdrawing groups, such as a trifluoromethyl (CF3) group, was shown to be critical for activity. nih.gov This CF3 group can enhance metabolic stability and improve cell permeability.

Strategic Modifications to the Pyrrole-Pyrazole Linkage

A notable strategy involves incorporating a chalcone-derived linker, creating a (2E)-3-(1H-pyrrol-2-yl)-1-{...}prop-2-en-1-one system. This α,β-unsaturated ketone linker is not just a spacer; it is a Michael acceptor and can form covalent bonds with nucleophilic residues (like cysteine) in certain enzymes. It also introduces a degree of rigidity and extends the conjugated system of the molecule.

In a study of antiproliferative agents, the pyrrole and pyrazole-phenyl moieties were connected via this prop-2-en-1-one linker. nih.gov This specific linkage was integral to the high potency observed. Further modifications to the linker, such as its length, rigidity, or chemical nature (e.g., replacing it with an amide or an ether), could significantly alter the compound's activity profile by changing its conformational flexibility and interaction modes with the target. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common tactic to improve pharmacokinetic properties while retaining pharmacodynamic activity. nih.govresearchgate.net

Hybridization Strategies and Synergistic Effects on Bioactivity

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.govnih.gov The goal is to create a hybrid compound with enhanced affinity, better efficacy, or a dual mechanism of action that may lead to synergistic effects. nih.gov The "this compound" scaffold is itself a product of this strategy, combining the recognized pharmacophores of pyrrole and pyrazole. researchgate.netnih.gov

This concept can be extended by linking the pyrrole-pyrazole core to other biologically active motifs. For example, tethering the pyrrole-pyrazole scaffold to a chalcone (B49325) moiety, as seen in compounds like 5a and 5c , creates a multi-featured molecule with potent antiproliferative effects. nih.gov The combination of these distinct chemical entities can result in a molecule that interacts with multiple targets or with a single target in multiple ways, leading to an activity greater than the sum of its individual components.

The synergistic effect arises because the hybrid molecule can simultaneously fulfill the binding requirements of different sub-pockets in a target's active site. For instance, the pyrrole part might act as a hydrogen-bond donor, the pyrazole-phenyl part could engage in hydrophobic and π-stacking interactions, and a linker could provide additional interaction points or optimal positioning of the other groups. This multi-pronged interaction can lead to significantly higher binding affinity and biological potency. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrole-Pyrazole Hybrids

| Compound ID | Structure | Modifications | Target Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 5a | (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one | Unsubstituted phenyl linker | Leukemia (RPMI-8226) | 0.27 | nih.gov |

| Breast Cancer (BT-549) | 1.36 | nih.gov | |||

| 5c | (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one | Methyl group on phenyl linker | Leukemia (RPMI-8226) | 0.38 | nih.gov |

GI₅₀: The concentration required to cause 50% growth inhibition.

Advanced Applications of 3 1h Pyrrol 2 Yl 1h Pyrazole in Materials and Supramolecular Chemistry

Coordination Chemistry and Metal Chelation Properties

The pyrazole (B372694) moiety is a well-established and versatile building block in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govdtic.mil Pyrazoles can coordinate to metals in several modes: as neutral monodentate ligands, as mono-anionic bridging ligands after deprotonation of the N-H proton, or as part of a larger polydentate chelating system. dtic.mil The presence of two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)—allows for diverse binding behaviors. mdpi.com

While specific coordination complexes of 3-(1H-pyrrol-2-yl)-1H-pyrazole itself are not extensively detailed in the literature, the inherent properties of its pyrazole ring suggest significant potential for metal chelation. The molecule can act as a bidentate ligand, utilizing the pyridine-type nitrogen of the pyrazole ring and the pyrrole (B145914) nitrogen to form a stable five-membered chelate ring with a metal center. The versatility of pyrazole-based ligands has led to their use in constructing polynuclear complexes and coordination polymers, which are of interest in fields such as catalysis and materials science. britannica.com The combination of the pyrazole and pyrrole rings offers a unique electronic and steric environment for metal coordination compared to simpler pyrazole ligands.

Role in Optoelectronic Materials and Conducting Polymers